molecular formula C12H6N6O3 B5701912 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole

7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole

Cat. No.: B5701912
M. Wt: 282.21 g/mol
InChI Key: RVRKGSNQWADFMP-UHFFFAOYSA-N
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Description

7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring fused with a benzoxadiazole moiety

Properties

IUPAC Name

7-(2-nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O3/c19-18(20)10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-21-15-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRKGSNQWADFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrophenylhydrazine with a suitable benzoxadiazole derivative in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit glutathione S-transferases by binding to the active site and forming a stable complex. This inhibition disrupts the detoxification processes in cancer cells, leading to apoptosis. Additionally, the compound can act as a protonophore, disrupting mitochondrial function and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyltriazolo[4,5-g][2,1,3]benzoxadiazole
  • 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol

Uniqueness

Compared to similar compounds, 7-(2-Nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole exhibits unique properties such as enhanced fluorescence and higher reactivity due to the presence of the nitrophenyl group. These features make it particularly valuable in applications requiring high sensitivity and specificity .

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